molecular formula C20H22ClF3N4OS B12492337 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12492337
M. Wt: 458.9 g/mol
InChI Key: AVPXGWBRRUFFBD-UHFFFAOYSA-N
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Description

    Reagents: 2-ethylpiperidine, pyrimidine derivatives.

    Conditions: The reaction involves nucleophilic substitution and is typically conducted in an inert atmosphere to prevent unwanted side reactions.

  • Formation of Sulfanyl-Acetamide Linkage

      Reagents: Thioacetic acid, coupling agents.

      Conditions: The final step involves the coupling of the intermediate with thioacetic acid under mild conditions to form the desired acetamide linkage.

  • Industrial Production Methods

    Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reagents and conditions

    • Preparation of Chloro-Trifluoromethylphenyl Intermediate

        Reagents: 2-chloro-5-(trifluoromethyl)aniline, suitable chlorinating agents.

        Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective chlorination of the aniline derivative.

    Chemical Reactions Analysis

    Types of Reactions

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

      Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of various derivatives.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, potassium permanganate.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Halogenating agents, nucleophiles such as amines or thiols.

    Major Products

    The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

    Scientific Research Applications

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

      Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of specialty chemicals and materials with unique properties.

    Mechanism of Action

    The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-chloro-5-(trifluoromethyl)aniline
    • 2-chloro-5-(trifluoromethyl)pyridine
    • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

    Uniqueness

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

    Properties

    Molecular Formula

    C20H22ClF3N4OS

    Molecular Weight

    458.9 g/mol

    IUPAC Name

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-(2-ethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide

    InChI

    InChI=1S/C20H22ClF3N4OS/c1-2-14-5-3-4-8-28(14)17-10-19(26-12-25-17)30-11-18(29)27-16-9-13(20(22,23)24)6-7-15(16)21/h6-7,9-10,12,14H,2-5,8,11H2,1H3,(H,27,29)

    InChI Key

    AVPXGWBRRUFFBD-UHFFFAOYSA-N

    Canonical SMILES

    CCC1CCCCN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

    Origin of Product

    United States

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